molecular formula C8H16O3 B12669571 Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran CAS No. 93904-50-8

Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran

Katalognummer: B12669571
CAS-Nummer: 93904-50-8
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: BDZBKFMSKWKPJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydropyran, featuring two methoxy groups at the 2 and 6 positions and a methyl group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency and the stability it provides to the heterocyclic ring structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran may involve large-scale synthesis using similar electrocyclization methods. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Wissenschaftliche Forschungsanwendungen

Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran involves its interaction with molecular targets through its functional groups. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxy groups and a methyl group enhances its stability and reactivity compared to other tetrahydropyran derivatives.

Eigenschaften

CAS-Nummer

93904-50-8

Molekularformel

C8H16O3

Molekulargewicht

160.21 g/mol

IUPAC-Name

2,6-dimethoxy-3-methyloxane

InChI

InChI=1S/C8H16O3/c1-6-4-5-7(9-2)11-8(6)10-3/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

BDZBKFMSKWKPJT-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(OC1OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.